molecular formula C18H18FN7O2 B2834580 4-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine CAS No. 1705716-33-1

4-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B2834580
CAS No.: 1705716-33-1
M. Wt: 383.387
InChI Key: TXIQLOSTPOOBPT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a methoxyphenyl group. Compounds containing these functional groups are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. Typically, NMR and MS analysis are used to establish the structures of such compounds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole and pyrimidine rings, which can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties such as thermal stability, density, and oxygen balance of similar compounds have been reported .

Scientific Research Applications

Metabolism and Disposition of BMS-690514

BMS-690514, an oral selective inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, is explored for treating non–small-cell lung cancer and metastatic breast cancer. Extensive metabolism through multiple pathways, with excretion in both bile and urine, characterizes its disposition. The compound undergoes rapid absorption and extensive metabolism, primarily through oxidation and direct glucuronidation. Metabolites like a hydroxylated rearrangement product and a direct ether glucuronide are formed, yet they do not contribute to BMS-690514's pharmacology, indicating a complex metabolic profile in humans (Christopher et al., 2010).

New Psychoactive Substances in Hair Samples

The prevalence of new psychoactive substances, including various piperazines, is studied through the reanalysis of hair samples. These substances, often labeled as 'bath salts', 'plant food', or 'research chemical powders', present a challenge due to their varying chemical structures and effects. The study emphasizes the importance of including common substances like mCPP, KET, 4-MMC, and 4-FA in screening procedures for a comprehensive understanding of the psychoactive substance landscape (Rust et al., 2012).

Imaging Techniques in Epilepsy Evaluation

18F-MPPF PET, a technique involving a piperazine compound, is utilized in evaluating drug-resistant temporal lobe epilepsy. By computing interhemispheric asymmetric indexes and using voxel-based analysis, this method offers improved sensitivity and specificity in localizing the epileptogenic zone, especially in patients with atypical clinical histories or normal MRI results. This noninvasive imaging procedure is particularly informative in the presurgical assessment of such patients (Didelot et al., 2010).

Evaluation of [18F]DASA-23 for Glioma Imaging

[18F]DASA-23, a novel radiopharmaceutical, is developed for measuring pyruvate kinase M2 levels in gliomas using PET. With minimal expression in the healthy brain and preferential expression in glioblastoma cells, PKM2 serves as an important biomarker. The study indicates that [18F]DASA-23 shows promise as an imaging agent for non-invasive delineation of low-grade and high-grade gliomas based on aberrantly expressed PKM2 (Patel et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some 1,2,4-triazole derivatives have been found to exhibit anticancer activity by inducing apoptosis in cancer cells .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties as well as its biological activity. Some similar compounds have been found to exhibit cytotoxic effects .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its structure for increased potency and selectivity .

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN7O2/c1-28-15-3-2-13(8-14(15)19)18(27)25-6-4-24(5-7-25)16-9-17(22-11-21-16)26-12-20-10-23-26/h2-3,8-12H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIQLOSTPOOBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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